Technical Monograph: 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS 1247348-49-7)
Technical Monograph: 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS 1247348-49-7)
Executive Summary
In the landscape of modern medicinal chemistry, 6-Ethyl-2-methylpyridine-3-carboxylic acid (CAS 1247348-49-7) represents a high-value "privileged scaffold." Unlike simple nicotinic acid, the specific 2,6-dialkyl substitution pattern of this molecule offers unique steric and electronic properties critical for Lead Optimization .
The 2-methyl and 6-ethyl groups serve two primary functions in drug design:
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Conformational Locking: The 2-methyl group introduces steric strain that can force the carboxylic acid (or its amide derivatives) into a non-planar conformation, often improving selectivity for kinase or GPCR binding pockets.
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Lipophilic Tuning: The 6-ethyl group increases the LogP (lipophilicity) compared to the methyl analogue, enhancing membrane permeability and filling hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).
This guide provides a comprehensive technical analysis of this core, detailing its synthesis, physicochemical properties, and application in pharmaceutical development.[1]
Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7]
The following data aggregates calculated and observed properties for CAS 1247348-49-7.[2][3][4][5]
| Property | Value | Notes |
| Chemical Name | 6-Ethyl-2-methylpyridine-3-carboxylic acid | IUPAC |
| CAS Number | 1247348-49-7 | |
| Molecular Formula | C | |
| Molecular Weight | 165.19 g/mol | |
| SMILES | O=C(C1=CC=C(CC)N=C1C)O | |
| Predicted pKa | ~4.85 (Carboxylic acid), ~3.2 (Pyridine N) | Estimated based on Nicotinic acid homologs |
| Predicted LogP | 1.8 - 2.1 | Enhanced lipophilicity vs. Nicotinic acid (0.7) |
| Appearance | Off-white to pale yellow solid | Typical for alkyl-pyridine acids |
| Solubility | DMSO, Methanol, Dilute Base | Low solubility in non-polar solvents |
Strategic Synthesis & Retrosynthesis[4]
To ensure supply chain independence, researchers must understand the construction of this core. The most robust synthetic approach relies on the Hantzsch Pyridine Synthesis modification or the Bohlmann-Rahtz heteroannulation, followed by hydrolysis.
Retrosynthetic Analysis (Visualized)
The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from enamino esters and unsaturated ketones.
Recommended Synthetic Route (Forward)
While direct oxidation of 6-ethyl-2-methylpyridine is possible, it lacks regioselectivity (attacking the ethyl group). The preferred route is Cyclocondensation followed by Hydrolysis .
Step 1: Condensation (Hantzsch Modification)
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Reagents: Ethyl 3-aminocrotonate + 1-cyclopropyl-1-propanone (or equivalent ethyl-ketone precursor).
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Conditions: Reflux in Ethanol/Acetic Acid.
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Mechanism: Michael addition followed by cyclodehydration.
Step 2: Aromatization (If Dihydropyridine is formed)
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or HNO
. -
Outcome: Formation of the aromatic pyridine ester.
Step 3: Hydrolysis (Target Formation)
-
Reagents: LiOH (2.5 eq) in THF/H
O (1:1). -
Protocol: Stir at 60°C for 4 hours. Acidify to pH 3-4 with 1N HCl to precipitate the zwitterionic acid.
Experimental Protocol: Purification & Handling
Protocol: Acid-Base Extraction & Recrystallization
-
Dissolution: Dissolve crude solid (1.0 g) in 10% NaHCO
(aq) (20 mL).-
Checkpoint: The solution should be clear. If turbidity persists, filter off non-acidic impurities (unreacted ester).
-
-
Washing: Wash the aqueous layer with Ethyl Acetate (2 x 10 mL) .
-
Purpose: Removes non-polar organic byproducts.
-
-
Precipitation: Cool the aqueous phase to 0-5°C. Slowly add 6N HCl dropwise until pH reaches ~3.5 (Isoelectric point region).
-
Observation: A white precipitate should form.
-
-
Isolation: Filter the solid via vacuum filtration. Wash with cold water (5 mL) followed by cold diethyl ether (5 mL) to remove trace water.
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Drying: Dry under high vacuum at 45°C for 12 hours.
Validation Criteria:
-
HPLC Purity: >98% (254 nm).
-
1H NMR (DMSO-d6): Diagnostic peaks at
1.2 (t, 3H, -CH CH ), 2.5 (s, 3H, -CH ), 2.7 (q, 2H, -CH CH ), 7.2 (d, 1H, Ar-H), 8.1 (d, 1H, Ar-H).
Applications in Drug Discovery (SAR Context)
This molecule is not just a building block; it is a bioisostere tool.
Why use 6-Ethyl-2-methylpyridine-3-COOH?
| Feature | Mechanistic Advantage |
| 2-Methyl Group | "Ortho Effect" : Sterically twists the C3-amide bond (in downstream drugs) out of planarity. This is crucial for disrupting flat pi-stacking in off-target enzymes, thereby improving selectivity . |
| 6-Ethyl Group | Hydrophobic Fill : Targets the "back pocket" of kinase ATP sites. The ethyl group is larger than methyl but smaller than isopropyl, offering a precise fit for mid-sized lipophilic pockets. |
| Pyridine Nitrogen | H-Bond Acceptor : The nitrogen at position 1 remains available to accept a hydrogen bond from hinge-region residues in kinases (e.g., backbone NH). |
Analytical Decision Workflow
To ensure the integrity of this building block before committing it to a multi-step synthesis, follow this decision tree.
Figure 2: Quality Control Decision Tree for validating the integrity of the starting material.
References
-
ChemicalBook. Ethyl 6-methylpyridine-3-carboxylate Synthesis and Homologs. Retrieved from .
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National Institutes of Health (NIH). Discovery of new pyridine 3-carboxylic acid-based pharmacophores. PubMed Central. Retrieved from .
-
BLD Pharm. 6-Ethyl-2-methylpyridine-3-carboxylic acid Product Data. Retrieved from .
-
Google Patents. Process for the production of pyridine carboxylic acids (General Oxidation Methods). US3657259A. Retrieved from .
Sources
- 1. 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier China [pipzine-chem.com]
- 2. 1247348-49-7|6-Ethyl-2-methylpyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 17106-15-9|5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 89942-70-1|2-Methylpyridine-3,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 5. 81113-14-6|2-(Hydroxymethyl)nicotinic acid|BLD Pharm [bldpharm.com]
